molecular formula C17H12INO5 B1234568 I-OMe-Tyrphostin AG 538

I-OMe-Tyrphostin AG 538

Cat. No. B1234568
M. Wt: 437.18 g/mol
InChI Key: HSRMHXWCTRFVHK-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile is a member of chalcones.

Scientific Research Applications

Inhibition of IGF-1 Receptor Kinase

I-OMe-Tyrphostin AG 538, a derivative of tyrphostin AG 538, has shown significant potency as an inhibitor of the isolated IGF-1R kinase. In vitro assays and computer modeling have revealed its capability to compete with the IGF-1R substrate, leading to inhibition of IGR-1R autophosphorylation in cells. This highlights its potential as a lead compound for developing substrate competitive inhibitors of the IGF-1R (Blum, Gazit, & Levitzki, 2000).

High-Throughput Screening for PI5P4Kα Inhibition

I-OMe-Tyrphostin AG 538 was identified as an ATP-competitive inhibitor of PI5P4Kα, a phosphoinositide kinase, with an IC50 of 1 µM. This discovery was facilitated by a high-throughput luciferase-coupled bioluminescence assay, underscoring its potential in inhibitor discovery campaigns for lipid kinases (Davis et al., 2013).

Modulation of Radiosensitivity in Cancer Cells

While not directly about I-OMe-Tyrphostin AG 538, research on similar compounds like Tyrphostin AG 1024 has shown their potential in enhancing radiosensitivity and inducing apoptosis in cancer cell lines, suggesting the possibility of tyrphostins, including I-OMe-Tyrphostin AG 538, being used in cancer therapy (Wen et al., 2001).

General Application in Cancer Therapy

The tyrphostin family of compounds, including I-OMe-Tyrphostin AG 538, has been extensively studied for its role in cancer therapy. These compounds, known for inhibiting protein tyrosine kinases, have shown efficacy in vitro and in vivo as anticancer agents. This encompasses a broad range of activities against various types of cancer, highlighting the versatility and potential of these compounds in therapeutic applications (Levitzki, 2002).

properties

Product Name

I-OMe-Tyrphostin AG 538

Molecular Formula

C17H12INO5

Molecular Weight

437.18 g/mol

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3/b11-4+

InChI Key

HSRMHXWCTRFVHK-NYYWCZLTSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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